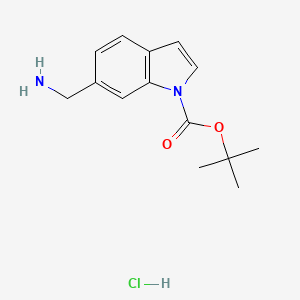
1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone
Descripción general
Descripción
“1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone” is a chemical compound with the CAS Number: 1114523-56-6. It has a molecular weight of 218.03 . The compound is typically stored at temperatures between 2-8°C and is in liquid form .
Molecular Structure Analysis
The molecular formula of “1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone” is C7H5BrFNO . The InChI code for this compound is 1S/C7H5BrFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,1H3 .Physical And Chemical Properties Analysis
“1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone” is a liquid at room temperature . The exact density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Radiochemical Synthesis
1-(2-Bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone and its derivatives have applications in radiochemical synthesis. The compound 2-fluoro-3-pent-4-yn-1-yloxypyridine (FPyKYNE), a related structure, has been used for fluorine-18 labeling of macromolecules in positron emission tomography (PET) imaging studies (Kuhnast et al., 2008). Similarly, the synthesis of 2-amino-5-[18F]fluoropyridines through palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine represents another significant application in the field of radiochemistry (Pauton et al., 2019).
Organic Synthesis
Compounds like 5-bromo-2-fluoro-3-pyridylboronic acid, prepared from 5-bromo-2-fluoropyridine, demonstrate the utility of bromo-fluoropyridines in organic synthesis. Such compounds are precursors in Suzuki reactions, leading to the creation of various substituted pyridines and pyridones (Sutherland & Gallagher, 2003).
Bioreduction Studies
In bioreduction studies, a series of 1-aryl-2,2,2-trifluoroethanones, chemically related to the queried compound, were synthesized and reduced using stereocomplementary alcohol dehydrogenases (ADHs). This research is crucial in developing stereoselective routes for the synthesis of pharmacologically active compounds (González-Martínez et al., 2019).
Synthesis of Fluorine Compounds
The compound also finds relevance in the synthesis of various fluorine compounds. For instance, reactions involving halothane (1-bromo-1-chloro-2,2,2-trifluoroethane) with ketones have led to the formation of diverse fluorine-containing structures, highlighting the importance of such bromo-fluoroethanone derivatives in fluorine chemistry (Takagi et al., 1992).
Safety and Hazards
This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Mecanismo De Acción
Target of Action
Similar compounds, such as 2-bromo-5-fluoropyridine, have been used in the synthesis of various bioactive molecules
Mode of Action
It’s known that bromo-fluoropyridines can undergo various reactions such as suzuki coupling and palladium-catalyzed homo-coupling . These reactions can lead to the formation of biaryl compounds and 4-pyridylcarboxypiperidines .
Propiedades
IUPAC Name |
1-(2-bromo-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO/c8-5-1-3(4(9)2-13-5)6(14)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDSZUMLGOXYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,5-Dichloro-4-hydroxy-phenyl)-5-[2-(5-methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402858.png)

![N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide](/img/structure/B1402861.png)
![3-(3,5-Dichloro-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402864.png)
![5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one](/img/structure/B1402865.png)
![4-{5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402866.png)
![2-[3-(2-Amino-ethyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402867.png)

![[2-(4-tert-Butylphenyl)propyl]amine hydrochloride](/img/structure/B1402871.png)


![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-fluoro-acryloylamino]-benzoic acid](/img/structure/B1402877.png)

